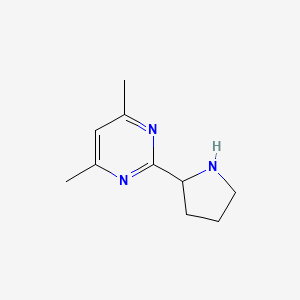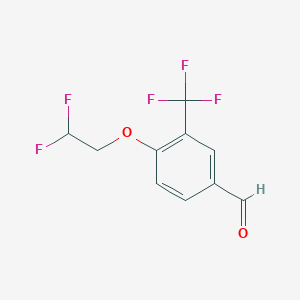
(4-Metilpiperazin-1-il)(1,4-oxazepan-6-il)metanona
Descripción general
Descripción
This compound is a piperazine derivative . It belongs to the class of organic compounds known as piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .
Molecular Structure Analysis
The linear formula of this compound is C10H22O1N3Cl1 . It’s a solid compound .Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Este compuesto ha mostrado resultados prometedores en la reducción de la inflamación. Los estudios han demostrado su eficacia en la disminución del número de contorsiones inducidas por ácido acético de una manera dependiente de la dosis. También redujo el tiempo de lamer la pata en la segunda fase de la prueba de formalina, lo que indica su potencial como agente antiinflamatorio .
Efectos analgésicos
El compuesto ha sido probado para sus propiedades analgésicas utilizando modelos como la prueba de la cola y la prueba de dolor inducido por formalina. Los resultados sugieren que puede aliviar eficazmente el dolor, lo que podría ser beneficioso para el desarrollo de nuevos analgésicos .
Potencial inmunomodulador
En modelos de edema de la pata y pleuresía inducidos por carragenina, el compuesto redujo la migración celular, la actividad de la enzima mieloperoxidasa y los niveles de las citocinas proinflamatorias IL-1β y TNF-α. Esto indica su posible papel en la modulación de las respuestas inmunitarias .
Evaluación de la toxicidad farmacológica
La toxicidad sistémica oral aguda del compuesto se ha evaluado en ratones a través de la prueba de captación de rojo neutro. Se clasificó en la categoría GHS 300 < LD50 < 2000 mg/kg, lo que sugiere un perfil de toxicidad moderado que debe tenerse en cuenta en el desarrollo de fármacos .
Investigación bioquímica
En estudios bioquímicos, se puede explorar la interacción del compuesto con varias enzimas y receptores. Su influencia en la producción de histamina y los receptores histaminérgicos podría ser particularmente interesante para comprender las reacciones alérgicas y diseñar antihistamínicos .
Química medicinal
La relación estructura-actividad del compuesto se puede estudiar para diseñar agentes farmacéuticos más efectivos y seguros. Su síntesis y modificaciones podrían conducir a nuevos compuestos con propiedades terapéuticas mejoradas .
Mecanismo De Acción
Target of Action
Similar piperazine derivatives have been known to target pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Mode of Action
It has been observed that piperazine derivatives can interact with their targets to modulate the inflammatory process . They can potentially inhibit the production and release of pro-inflammatory mediators, thereby alleviating the cardinal signs of inflammation including pain, heat, redness, and swelling .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the production and release of pro-inflammatory mediators . By modulating these pathways, it can potentially reduce inflammation and alleviate associated symptoms .
Pharmacokinetics
It has been observed that similar piperazine derivatives can be administered orally and have dose-dependent effects .
Result of Action
The compound has been observed to have anti-nociceptive and anti-inflammatory effects . It can decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in animals in the second phase of the formalin test, and reduce oedema formation . In the pleurisy test, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in inflammatory pathways, such as myeloperoxidase and cytokines like tumor necrosis factor-alpha and interleukin-1 beta . These interactions can modulate the inflammatory response, making (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone a potential candidate for anti-inflammatory therapies.
Cellular Effects
The effects of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce cell migration and the activity of polymorphonuclear cells in inflammatory conditions . Additionally, (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone can affect the production of pro-inflammatory cytokines, thereby altering the cellular response to inflammation.
Molecular Mechanism
At the molecular level, (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species during inflammation . By inhibiting this enzyme, (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone can reduce oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
The effects of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone can change over time in laboratory settings. Studies have shown that this compound is relatively stable, with minimal degradation over time . Long-term exposure to (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone has been observed to maintain its anti-inflammatory effects, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone vary with different dosages. Lower doses have been shown to reduce inflammation and pain without significant adverse effects . Higher doses may lead to toxicity and adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and effects. For example, this compound can influence the levels of metabolites involved in inflammatory pathways, thereby affecting metabolic flux and overall cellular function .
Transport and Distribution
The transport and distribution of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can help optimize the delivery and efficacy of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone in therapeutic applications.
Subcellular Localization
The subcellular localization of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(1,4-oxazepan-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-13-3-5-14(6-4-13)11(15)10-8-12-2-7-16-9-10/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNCUASLYXOQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)

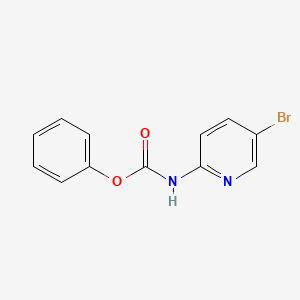

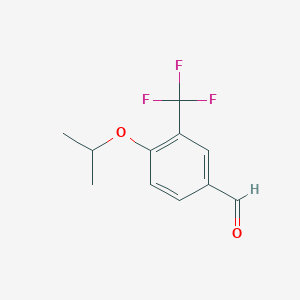
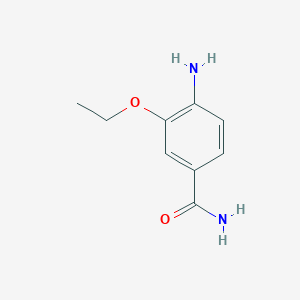
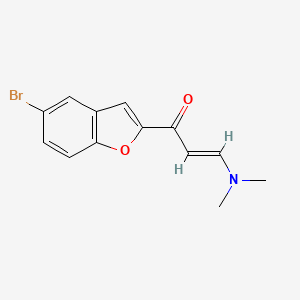
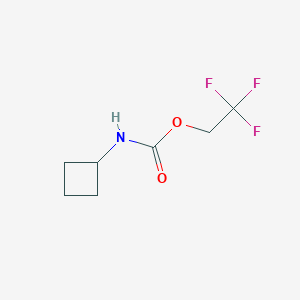

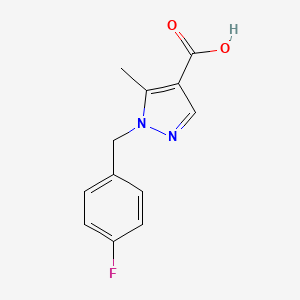
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)
